![molecular formula C17H18F3N3S B4630461 6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)
6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves reacting 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Other reactions include forming imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives through reaction with halo compounds, and coupling with active methylene compounds to yield triazine derivatives (Rateb, 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine and related derivatives has been extensively studied, revealing a complex network of interactions and conformations. These studies are fundamental in understanding the chemical behavior and potential applications of these compounds. For example, research on pyridine-2(1H)-thione and its derivatives highlights the versatility and reactivity of these compounds in forming various heterocyclic structures with potential biological activities (Gad-Elkareem et al., 2011).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine compounds undergo various chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. For instance, the ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives, highlighting the synthetic versatility of these compounds (Mohareb et al., 2004).
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Research has shown that 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine can react with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Moreover, it has been used to generate imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives and triazine derivatives through various chemical reactions. This versatility in reactions highlights its potential in synthesizing a wide range of heterocyclic compounds for further exploration in material science and medicinal chemistry (Rateb, 2014).
Antimicrobial and Antioxidant Activities
Compounds synthesized from pyridine and fused pyridine derivatives, starting from a related core structure, have shown to exhibit antimicrobial and antioxidant activities. These compounds underwent molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as leads for drug development targeting specific proteins. The study highlights the compound's utility in generating biologically active molecules (Flefel et al., 2018).
Conducting Metallopolymer Synthesis
A derivative of this compound has been used in synthesizing a new linear conducting metallopolymer. This polymer, consisting of Ru(bpp-(EDOT)(2))(terpy) fragments, was deposited directly onto electrode surfaces, showing a broad absorption range and potential applications in electronic devices. This research opens up possibilities for the compound's use in the development of new materials with specific electronic properties (Zhu & Holliday, 2010).
Novel Synthesis Approaches
The compound has facilitated the development of novel synthesis methods for creating ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions. This process has proven useful in preparing new N-fused heterocycle products, showcasing the compound's role in advancing synthetic chemistry techniques (Ghaedi et al., 2015).
properties
IUPAC Name |
6-(5-ethylthiophen-2-yl)-3-methyl-1-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3S/c1-4-8-23-16-15(10(3)22-23)12(17(18,19)20)9-13(21-16)14-7-6-11(5-2)24-14/h6-7,9H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJIDIAICKVLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)CC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-ethylthiophen-2-yl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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